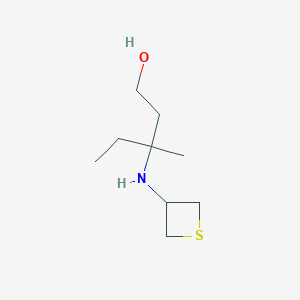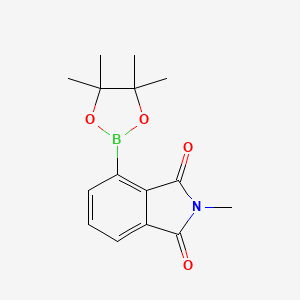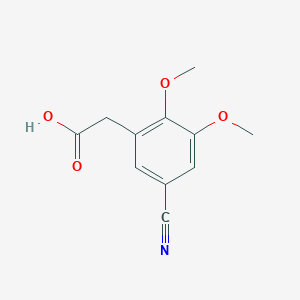
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of a cyano group (-CN) and two methoxy groups (-OCH3) attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
The synthesis of 2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of substituted phenylacetic acids. The reaction typically requires the use of cyanoacetic acid and a suitable catalyst under controlled conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to various biological responses .
Comparación Con Compuestos Similares
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-(3,5-Dimethoxyphenyl)acetic acid: Lacks the cyano group, which may result in different reactivity and biological activity.
2-(5-Cyano-2,3-dimethoxyphenyl)propanoic acid: Has a propanoic acid moiety instead of an acetic acid moiety, which may affect its chemical properties and applications.
2-(5-Cyano-2,3-dimethoxyphenyl)butanoic acid:
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-(5-cyano-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4H,5H2,1-2H3,(H,13,14) |
Clave InChI |
LCTLIAMKJLYEPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


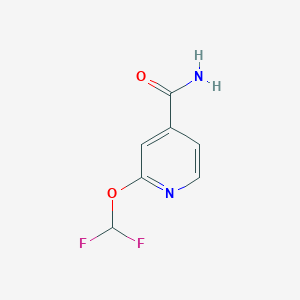
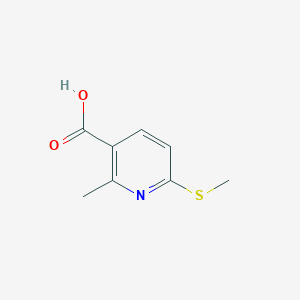
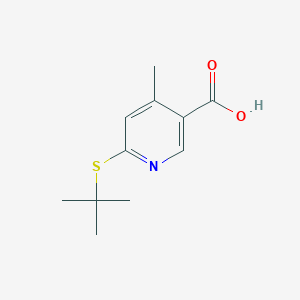
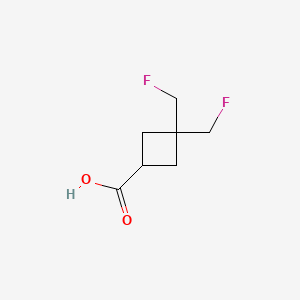
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
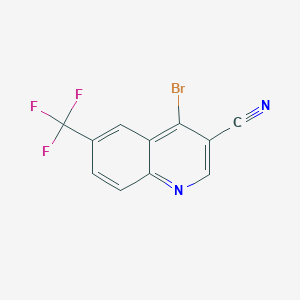
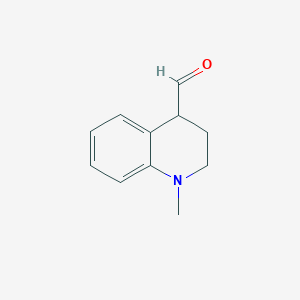

![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)



